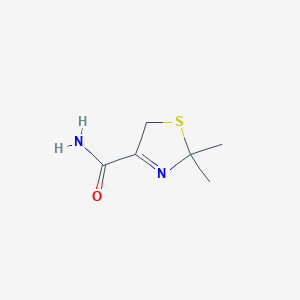
2,2-Dimethyl-5H-1,3-thiazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dimethyl-5H-1,3-thiazole-4-carboxamide is a heterocyclic organic compound belonging to the thiazole family. Thiazoles are known for their diverse biological activities and are found in various natural and synthetic compounds. This particular compound features a thiazole ring with a carboxamide group, making it a valuable molecule in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethyl-5H-1,3-thiazole-4-carboxamide typically involves the reaction of acetylacetone with thiourea under acidic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the thiazole ring. The final product is obtained after purification steps such as recrystallization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent extraction and chromatographic techniques are often employed for purification.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products:
- Oxidation products include sulfoxides and sulfones.
- Reduction products include primary or secondary amines.
- Substitution products vary depending on the reagents used, leading to a wide range of functionalized thiazole derivatives.
科学的研究の応用
2,2-Dimethyl-5H-1,3-thiazole-4-carboxamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex thiazole derivatives.
Biology: The compound is studied for its potential antimicrobial, antifungal, and antiviral properties.
Medicine: Research explores its use in developing new pharmaceuticals, particularly for its potential anticancer and anti-inflammatory activities.
Industry: It is used in the production of dyes, agrochemicals, and as a precursor for various chemical reactions.
作用機序
The mechanism of action of 2,2-Dimethyl-5H-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact pathways depend on the specific application, such as antimicrobial action through disruption of bacterial cell wall synthesis or anticancer effects through inhibition of cell proliferation pathways.
類似化合物との比較
2,4-Dimethylthiazole: Similar in structure but lacks the carboxamide group.
Thiazole-4-carboxamide: Similar but without the dimethyl substitution.
2-Methyl-5H-1,3-thiazole-4-carboxamide: Similar but with only one methyl group.
Uniqueness: 2,2-Dimethyl-5H-1,3-thiazole-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
生物活性
2,2-Dimethyl-5H-1,3-thiazole-4-carboxamide is a heterocyclic compound belonging to the thiazole family. Thiazoles are recognized for their diverse biological activities, making them valuable in medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a thiazole ring with a carboxamide group. Its unique structure contributes to its biological properties and interactions with various molecular targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It may inhibit their activity, leading to therapeutic effects such as:
- Antimicrobial Activity : Disruption of bacterial cell wall synthesis.
- Anticancer Effects : Inhibition of cell proliferation pathways.
- Anti-inflammatory Properties : Modulation of inflammatory mediators.
Antimicrobial Properties
Research indicates that thiazole derivatives exhibit significant antimicrobial activity. This compound has been studied for its potential against various bacterial strains. For instance, it has shown effectiveness in inhibiting growth in both Gram-positive and Gram-negative bacteria.
Anticancer Activity
Several studies have highlighted the anticancer potential of thiazole derivatives. The compound's structure allows it to interact with cancer cell lines, leading to apoptosis (programmed cell death). In vitro studies have demonstrated that this compound can induce cytotoxic effects on human leukemia and breast cancer cell lines.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| Human leukemia (CEM) | 3.0 | Cytotoxic |
| Breast cancer (MCF-7) | 4.5 | Induces apoptosis |
| Melanoma (MEL-8) | 5.0 | Cytotoxic |
Study on AMPA Receptor Modulation
A recent study evaluated the effects of thiazole-carboxamide derivatives on AMPA receptors. The results showed that this compound exhibited significant inhibitory effects on AMPAR currents at low micromolar concentrations. The IC50 values for various receptor subunits were documented as follows:
| Receptor Subunit | IC50 (µM) |
|---|---|
| GluA1 | 3.20 |
| GluA2 | 3.02 |
| GluA2/3 | 3.04 |
This modulation of AMPA receptor kinetics suggests a potential role in neuropharmacology .
Cytotoxicity Studies
Another investigation focused on the cytotoxicity of various thiazole derivatives against cancer cell lines. The study revealed that compounds similar to this compound displayed enhanced cytotoxicity compared to standard chemotherapy agents like doxorubicin.
特性
IUPAC Name |
2,2-dimethyl-5H-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2OS/c1-6(2)8-4(3-10-6)5(7)9/h3H2,1-2H3,(H2,7,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLJHSOCFWVGIQX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N=C(CS1)C(=O)N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














